molecular formula C10H7Cl2NS B7843686 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole

4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole

Cat. No.: B7843686
M. Wt: 244.14 g/mol
InChI Key: JUBWAXBCONSZDC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole ( 97992-66-0) is a valuable chemical building block in medicinal chemistry and organic synthesis. With the molecular formula C10H7Cl2NS and a molecular weight of 244.14 g/mol, this compound features a reactive chloromethyl group on the thiazole ring, making it a versatile intermediate for further functionalization, such as nucleophilic substitution reactions, to create more complex molecules . Thiazole derivatives are a prominent scaffold in pharmaceutical research due to their wide range of biological activities. This specific compound serves as a key precursor in the exploration of novel therapeutic agents. The broader class of thiazole derivatives has been extensively studied for their potential as anti-inflammatory agents, acting on various enzymatic targets and signaling pathways . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage its synthetic utility to develop and optimize new chemical entities for drug discovery programs. For identification purposes, its canonical SMILES is represented as ClC1=CC(C2=NC(CCl)=CS2)=CC=C1 . Proper handling procedures should be observed, and the material should be stored according to the provided safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NS/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBWAXBCONSZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloromethyl 2 3 Chlorophenyl 1,3 Thiazole

Direct Synthetic Routes to the 1,3-Thiazole Ring System

The formation of the 1,3-thiazole ring is a cornerstone of the synthesis. Classical and modified condensation reactions are widely employed to achieve this heterocyclic core.

Hantzsch-Type Condensations and Their Adaptations

The Hantzsch thiazole (B1198619) synthesis remains one of the most fundamental and versatile methods for constructing the thiazole ring. nbinno.comnih.gov This reaction classically involves the condensation of an α-haloketone with a thioamide. nbinno.comcolab.ws For the specific synthesis of 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole, this approach is highly applicable.

The key precursors for this synthesis are 3-chlorothiobenzamide (B1583922) and 1,3-dichloroacetone (B141476). The reaction proceeds by the nucleophilic sulfur of the thioamide attacking the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

A documented synthesis for the analogous compound, 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole, illustrates this method. prepchem.com In this procedure, 3,4-dichlorothiobenzamide (B181803) is reacted with 1,3-dichloroacetone in acetone (B3395972) at room temperature, followed by refluxing in methanol (B129727) to yield the final product. prepchem.com Adapting this for the target compound would involve substituting 3,4-dichlorothiobenzamide with 3-chlorothiobenzamide. The reaction conditions are generally mild, and this method's modularity allows for the synthesis of a wide array of substituted thiazoles. nbinno.comnih.gov

Table 1: Hantzsch-Type Synthesis Conditions for Analogous Compounds

Thioamide Precursor α-Haloketone Solvent System Conditions Product Reference
3,4-Dichlorothiobenzamide 1,3-Dichloroacetone Acetone, then Methanol Stirring at RT, then reflux 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole prepchem.com
Thioamides (various) 3-Chloroacetylacetone Ethanol-Water 30-50 °C 2-substituted-4-acetyl-5-methylthiazoles benthamscience.com

Cyclization Reactions Involving Thioamide Derivatives

Beyond the classic Hantzsch synthesis, other cyclization strategies involving thioamides are prevalent. These methods often utilize different electrophilic partners to construct the thiazole ring. For instance, α-thiocyanoketones can be hydrolyzed in the presence of acid to yield 2-substituted thiazoles in what is known as Tcherniac's synthesis. pharmaguideline.com

Another approach involves the reaction of thioamides with γ-bromoenones to produce thiazole derivatives. nih.gov While not a direct route to the target compound, these variations highlight the versatility of thioamides as key building blocks in thiazole synthesis. colab.ws The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final thiazole product. bepls.com

Introduction of the Chloromethyl Moiety and Chlorophenyl Substituent

The specific substituents—the 4-(chloromethyl) group and the 2-(3-chlorophenyl) group—can either be introduced as part of the precursors for the cyclization reaction or, in some cases, via post-cyclization modification of the thiazole ring.

Electrophilic Chloromethylation Strategies

While incorporating the chloromethyl group from a precursor like 1,3-dichloroacetone is common, an alternative is the electrophilic chloromethylation of a pre-formed 2-(3-chlorophenyl)-1,3-thiazole ring. This method falls under the broader category of electrophilic aromatic substitution. pharmaguideline.com

The thiazole ring is generally electron-rich, but the reactivity of specific positions towards electrophiles depends on the existing substituents. pharmaguideline.com Electrophilic attack is often favored at the C5 position. pharmaguideline.com Chloromethylation reactions typically employ reagents like formaldehyde (B43269) and hydrogen chloride, or more reactive species such as methoxyacetyl chloride with a Lewis acid catalyst like aluminum chloride or tin tetrachloride. nih.gov The reactive electrophile is believed to be the methoxymethyl cation (CH₃OCH₂⁺) or a related species. nih.gov However, for the target compound, this method is less direct than the Hantzsch synthesis, which builds the ring with the desired moiety already in place. The reactive nature of the chloromethyl group makes its direct introduction onto a pre-existing heterocycle potentially challenging due to side reactions. myskinrecipes.com

Precursor Design and Halogenation Techniques for the Phenyl Ring

The most straightforward method to introduce the 3-chlorophenyl substituent is to begin with a precursor that already contains this moiety. The synthesis of the required 3-chlorothiobenzamide typically starts from commercially available 3-chlorobenzaldehyde (B42229) or 3-chlorobenzonitrile.

For example, 3-chlorobenzaldehyde can be reacted with a sulfur source like Lawesson's reagent or phosphorus pentasulfide in the presence of an amine to form the corresponding thioamide. This ensures the chloro-substituent is correctly positioned on the phenyl ring from the outset.

Alternatively, one could envision a late-stage halogenation of a 2-phenyl-4-(chloromethyl)-1,3-thiazole intermediate. Electrophilic halogenation of an aromatic ring is a standard synthetic transformation. Reagents such as N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst could be employed. However, this approach introduces challenges regarding regioselectivity, as it could lead to a mixture of ortho-, meta-, and para-chlorinated products, complicating the purification process. Therefore, incorporating the 3-chlorophenyl group via precursor design is the preferred and more controlled strategy.

Alternative and Advanced Synthetic Approaches

Modern organic synthesis has seen the development of new methodologies for constructing heterocyclic rings, often focusing on improving efficiency, yield, and environmental friendliness. bepls.com

Recent advancements in thiazole synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for reactions like the Hantzsch synthesis. bepls.com

Multi-component reactions: One-pot syntheses where three or more reactants are combined to form the final product without isolating intermediates offer a streamlined and efficient approach. nih.govbepls.com

Catalyst-driven methods: The use of novel catalysts, including metal-based catalysts or reusable solid-supported catalysts, can enhance reaction efficiency and selectivity. nih.govmdpi.com For example, copper-catalyzed cyclization reactions have been developed for thiazole synthesis from oximes, anhydrides, and potassium thiocyanate (B1210189). nih.gov

Solvent-free conditions: Grinding reactants together, sometimes with gentle heating, represents an environmentally benign approach that avoids the use of potentially hazardous organic solvents. researchgate.net

While specific applications of these advanced methods for the synthesis of this compound are not extensively documented, these general strategies represent the forefront of heterocyclic chemistry and could be adapted for its production. bepls.com

Electrochemical Synthesis Methods for Thiazole Derivatives

Electrochemical synthesis has emerged as a green and sustainable approach for constructing heterocyclic rings like thiazole. These methods offer an alternative to conventional synthesis that often relies on harsh reagents and conditions. A notable electrochemical approach involves the oxidative cyclization of enaminones with thioamides. organic-chemistry.org This technique proceeds under metal-free and oxidant-free conditions, which simplifies purification and reduces chemical waste. organic-chemistry.org The reaction can be performed at room temperature, providing thiazoles in good yields. While not specifically documented for this compound, this methodology represents a promising route for its synthesis, aligning with the principles of green chemistry. organic-chemistry.org

Flow Chemistry and Continuous Processing in Compound Synthesis

Flow chemistry and continuous processing are increasingly being adopted for the synthesis of chemical compounds, including intermediates and active pharmaceutical ingredients. These technologies offer significant advantages in terms of safety, consistency, yield, and purity. For the industrial production of related compounds like 4-(chloromethyl)thiazole hydrochloride, large-scale reactors utilizing continuous flow technology are often employed. This approach allows for precise control over reaction parameters such as temperature and reagent addition rates, which is crucial for minimizing side reactions.

The generation of highly reactive or unstable intermediates, which can be challenging in traditional batch processes, is well-suited for flow chemistry. For instance, unstable intermediates like chloromethylmagnesium chloride have been successfully generated and utilized in continuous flow reactors with very short residence times. acs.org This enhanced control and efficiency make flow chemistry a highly relevant and powerful tool for the scalable synthesis of this compound.

Optimization of Reaction Conditions and Scalability

Optimizing reaction conditions is critical for maximizing the efficiency and economic viability of synthesizing this compound. Key parameters that are typically fine-tuned include solvent choice, temperature, and the catalytic system.

Solvent Effects and Temperature Control

The choice of solvent can profoundly influence the outcome of thiazole synthesis. nih.govresearchgate.net In scoping experiments for a modified Gewald reaction to form thiazoles, various solvents were tested, with trifluoroethanol demonstrating superior results due to its high polarity and slightly acidic nature, which aids in solubilizing reactants. nih.gov Conversely, solvents such as DMF, DMAc, NMP, and toluene (B28343) have been shown to cause a sharp decline in reaction yield in other thiazole syntheses. researchgate.net In some cases, environmentally benign, solvent-free conditions have been developed for Hantzsch thiazole synthesis, which can simplify workup and reduce waste. researchgate.net

Temperature is another critical variable. Microwave-assisted synthesis has been introduced to allow access to higher temperatures than the boiling points of solvents at atmospheric pressure, often leading to significantly reduced reaction times and improved yields. nih.govresearchgate.net

Table 1: Effect of Different Solvents on Thiazole Synthesis This table is based on data for the synthesis of related thiazole derivatives and is presented as an illustrative example of solvent effects.

SolventConversion/Yield
TrifluroethanolHigh
MethanolModerate
AcetonitrileModerate
TolueneLow
N,N-dimethylformamide (DMF)Low
N,N-dimethylacetamide (DMAc)Low

Catalyst Selection and Reaction Kinetics

The selection of an appropriate catalyst is crucial for accelerating reaction rates and improving selectivity. A variety of catalysts have been employed in thiazole synthesis. For instance, silica-supported tungstosilicic acid has been used as an efficient and reusable catalyst in one-pot, multi-component procedures for synthesizing Hantzsch thiazole derivatives. researchgate.netbepls.com Other catalytic systems include copper and palladium compounds, which are effective in C-H bond arylation and other cross-coupling reactions to functionalize the thiazole core. organic-chemistry.orgacs.org Metal-free catalysis, using reagents like trifluoromethanesulfonic acid (TfOH), has also been developed for the coupling of α-diazoketones with thioamides to yield 2,4-disubstituted thiazoles. organic-chemistry.org

Understanding the reaction kinetics is essential for optimization. The reactivity of the thiazole ring and its substituents can be influenced by the electronic environment. For example, the position of halogen atoms on a thiazole ring affects the reaction yield and which atom acts as the leaving group during nucleophilic substitution. sciepub.com

Strategies for Enhancing Yield and Purity

Several strategies can be implemented to enhance the yield and purity of this compound. One key approach is the use of modern synthetic methods that proceed under mild conditions, which minimizes the formation of byproducts. organic-chemistry.org Visible-light-induced reactions, for example, can be carried out at room temperature and offer a green chemistry approach to constructing 2-aminothiazole (B372263) derivatives in high yields. organic-chemistry.org

Purification is also a critical aspect. Methodologies that result in products that can be easily isolated, for instance through simple extraction or filtration, are highly desirable as they can avoid the need for laborious purification techniques like column chromatography. nih.govnih.gov Isolating key intermediates during the synthesis can also be a strategy to ensure the purity of the final product. nih.govnih.gov Furthermore, techniques like microwave-assisted synthesis have been shown to provide excellent yields with high purity in significantly shorter reaction times compared to conventional heating. researchgate.netresearchgate.net

Table 2: Comparison of Synthetic Methods for Thiazole Derivatives This table provides a general comparison of methods applicable to thiazole synthesis.

MethodTypical ConditionsAdvantages
Conventional HeatingReflux, several hoursWell-established
Microwave Irradiation100-150 °C, 10-15 minRapid, high yield, high purity
Electrochemical SynthesisRoom temp, metal/oxidant-freeGreen, mild conditions
Flow ChemistryContinuous flow, short residence timeScalable, high control, safe
Solvent-FreeGrinding or heatingEnvironmentally friendly, simple workup

Challenges and Solutions in the Synthesis of this compound

The synthesis of this specific compound is not without its challenges. A primary difficulty can be achieving high regioselectivity. In the classic Hantzsch synthesis, the reaction between an unsymmetrical α-haloketone and a thioamide can potentially lead to a mixture of isomeric products. For the target molecule, the use of 1,3-dichloroacetone as the α-halocarbonyl component is a direct strategy to install the 4-(chloromethyl) group regioselectively. prepchem.com

Another challenge is the potential lability of the chloromethyl group, which is a reactive electrophilic site susceptible to nucleophilic attack, potentially leading to side reactions under basic or certain nucleophilic conditions. Furthermore, many traditional synthetic routes suffer from drawbacks such as the need for harsh reaction conditions, the use of hazardous chemicals, and lengthy reaction times, which can complicate post-reaction processing and purification. bepls.com

Modern synthetic methodologies offer effective solutions to these challenges. The development of green and environmentally benign approaches, such as using water as a solvent, employing reusable catalysts, and utilizing microwave or ultrasonic irradiation, helps to mitigate the use of hazardous substances and improve reaction efficiency. bepls.com Continuous flow processing provides superior control over reaction parameters, which can minimize side reactions and improve the safety profile, especially for large-scale production. The careful selection of starting materials and reaction pathways, such as domino alkylation-cyclization reactions, can also provide better control over the final product structure and purity. nih.gov

Managing Side Reactions and Impurity Formation

In the synthesis of this compound via the Hantzsch method, several side reactions can occur, leading to the formation of impurities that can affect the yield and purity of the final product. Careful control of reaction conditions is crucial to minimize these unwanted pathways.

One of the primary side reactions is the formation of a bis-thiazolyl ketone. This occurs when two molecules of the thioamide react with one molecule of 1,3-dichloroacetone. This side reaction is more prevalent if there is an excess of the thioamide in the reaction mixture. The presence of this impurity can complicate the purification process due to its higher molecular weight and potentially similar solubility characteristics to the desired product.

Another potential side reaction involves the hydrolysis of the chloromethyl group on the thiazole ring to a hydroxymethyl group, particularly if the reaction is worked up in an aqueous basic solution or if there is residual water in the reaction mixture for prolonged periods at elevated temperatures. This leads to the formation of (2-(3-chlorophenyl)-1,3-thiazol-4-yl)methanol as an impurity.

Incomplete reaction can also be a source of impurities, with unreacted 3-chlorothiobenzamide and 1,3-dichloroacetone remaining in the crude product. Additionally, self-condensation of 1,3-dichloroacetone under certain conditions, although less common, can lead to complex polymeric byproducts.

Strategies to manage these side reactions and impurities include:

Stoichiometric Control: Precise control over the molar ratio of the reactants is essential. Using a slight excess of 1,3-dichloroacetone can help to ensure the complete consumption of the thioamide, thereby reducing the formation of the bis-thiazolyl ketone.

Temperature and Reaction Time: Optimization of the reaction temperature and time is critical. Lower temperatures may slow down the reaction but can also reduce the rate of side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in determining the optimal reaction time.

Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol (B145695) or isopropanol (B130326) are commonly used and can facilitate the reaction. However, aprotic solvents may be employed to minimize hydrolysis of the chloromethyl group.

Purification Methods: Effective purification techniques are necessary to remove any formed impurities. Column chromatography is a common method for separating the desired product from side products and unreacted starting materials. Recrystallization can also be an effective method for obtaining a highly pure product, provided a suitable solvent system is identified.

Table 1: Potential Side Reactions and Impurities

Side Reaction/Impurity SourceChemical Name of ImpurityStrategy for Management
Reaction with excess thioamidebis(2-(3-chlorophenyl)thiazol-4-yl)methanoneStrict stoichiometric control of reactants.
Hydrolysis of chloromethyl group(2-(3-chlorophenyl)-1,3-thiazol-4-yl)methanolUse of anhydrous solvents and careful control of workup conditions.
Incomplete reaction3-chlorothiobenzamide, 1,3-dichloroacetoneOptimization of reaction time and temperature; monitoring by TLC.
Self-condensation of α-haloketonePolymeric byproductsControl of reaction temperature and reactant concentration.

Process Efficiency and Atom Economy Considerations

Process efficiency and atom economy are critical aspects of modern chemical synthesis, reflecting the "greenness" and economic viability of a manufacturing process. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. google.com

C₇H₆ClNS (3-chlorothiobenzamide) + C₃H₄Cl₂O (1,3-dichloroacetone) → C₁₀H₇Cl₂NS (this compound) + H₂O + HCl

To calculate the theoretical atom economy, we use the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

The molecular weights of the compounds involved are:

3-chlorothiobenzamide (C₇H₆ClNS): 171.65 g/mol

1,3-dichloroacetone (C₃H₄Cl₂O): 126.97 g/mol

this compound (C₁₀H₇Cl₂NS): 259.14 g/mol

Sum of molecular weights of reactants = 171.65 + 126.97 = 298.62 g/mol

Theoretical Atom Economy = (259.14 / 298.62) x 100 ≈ 86.78%

This calculation indicates that, under ideal conditions, a significant portion of the reactant atoms is incorporated into the desired product. However, the actual process efficiency is also influenced by the chemical yield, which can be lowered by the side reactions discussed previously.

Catalysis: While the Hantzsch synthesis can proceed without a catalyst, the use of certain catalysts could potentially increase the reaction rate and selectivity, allowing for milder reaction conditions and shorter reaction times.

Solvent Reduction and Recycling: Minimizing the amount of solvent used or choosing solvents that can be easily recovered and recycled can significantly improve the environmental impact and cost-effectiveness of the process.

Energy Consumption: Optimizing the reaction temperature to the lowest effective level and reducing the reaction time can lead to lower energy consumption.

Table 2: Atom Economy Calculation

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
3-chlorothiobenzamideC₇H₆ClNS171.65Reactant
1,3-dichloroacetoneC₃H₄Cl₂O126.97Reactant
This compoundC₁₀H₇Cl₂NS259.14Desired Product
Theoretical Atom Economy 86.78%

Reactivity and Synthetic Transformations of 4 Chloromethyl 2 3 Chlorophenyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The presence of a chloromethyl group at the 4-position of the thiazole (B1198619) ring provides a reactive site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable precursor for the synthesis of more complex molecules. The general reactivity stems from the electrophilic nature of the carbon atom bonded to the chlorine atom, which is susceptible to attack by nucleophiles.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)

The displacement of the chloride ion by nitrogen-containing nucleophiles is a common and synthetically useful transformation. While specific examples for 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole are not extensively documented in publicly available literature, the reactivity of analogous 4-(chloromethyl)thiazole derivatives provides a strong basis for predicting its behavior.

Reactions with primary and secondary amines are expected to yield the corresponding aminomethylthiazole derivatives. For instance, the reaction with a generic secondary amine (R₂NH) would proceed as follows:

Scheme 1: General reaction with a secondary amine.

Similarly, reaction with sodium azide (B81097) would introduce the azido (B1232118) group, a versatile functional group that can be further transformed, for example, through reduction to an amine or by participation in click chemistry.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

NucleophileReagent ExampleExpected Product
Primary AmineMethylamine (CH₃NH₂)4-(Methylaminomethyl)-2-(3-chlorophenyl)-1,3-thiazole
Secondary AmineDiethylamine ((C₂H₅)₂NH)4-(Diethylaminomethyl)-2-(3-chlorophenyl)-1,3-thiazole
AzideSodium Azide (NaN₃)4-(Azidomethyl)-2-(3-chlorophenyl)-1,3-thiazole

These reactions are typically carried out in a suitable polar solvent, and in the case of reactions with amines, a base may be added to neutralize the hydrogen chloride formed during the reaction.

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols, Thiocyanates)

The chloromethyl group of thiazole derivatives readily reacts with sulfur-containing nucleophiles. Based on the reactivity of similar compounds, this compound is expected to undergo facile substitution with thiols and thiocyanates. For example, the reaction of 2-amino-4-(chloromethyl)thiazole with thiophenols in the presence of a base like sodium ethoxide in methanol (B129727) has been reported to yield the corresponding thioether derivatives researchgate.net. This suggests a similar reaction pathway for the title compound.

The reaction with a thiol (RSH) in the presence of a base would lead to the formation of a thioether:

Scheme 2: General reaction with a thiol.

Furthermore, the use of potassium thiocyanate (B1210189) would result in the formation of the corresponding thiocyanatomethyl derivative.

Table 2: Representative Nucleophilic Substitution Reactions with Sulfur Nucleophiles

NucleophileReagent ExampleExpected Product
ThiolThiophenol (C₆H₅SH)4-(Phenylthiomethyl)-2-(3-chlorophenyl)-1,3-thiazole
ThiocyanatePotassium Thiocyanate (KSCN)4-(Thiocyanatomethyl)-2-(3-chlorophenyl)-1,3-thiazole

These reactions highlight the utility of this compound in the synthesis of molecules containing sulfur linkages, which are prevalent in many biologically active compounds.

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Carboxylates)

Oxygen-containing nucleophiles, such as alcohols and carboxylates, can also displace the chloride from the chloromethyl group, leading to the formation of ethers and esters, respectively. These reactions typically require basic conditions to generate the more nucleophilic alkoxide or carboxylate anion.

The reaction with an alcohol (ROH) in the presence of a base would yield an ether:

Scheme 3: General reaction with an alcohol.

Similarly, a carboxylate salt (RCOONa) would react to form an ester:

Scheme 4: General reaction with a carboxylate.

Table 3: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles

NucleophileReagent ExampleExpected Product
AlcoholSodium Methoxide (NaOCH₃)4-(Methoxymethyl)-2-(3-chlorophenyl)-1,3-thiazole
CarboxylateSodium Acetate (CH₃COONa)[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methyl acetate

The choice of solvent and reaction conditions, such as temperature, can influence the rate and yield of these substitution reactions.

Mechanistic Aspects of SN1/SN2 Pathways in Chloromethyl Thiazoles

The nucleophilic substitution reactions at the chloromethyl group of this compound can proceed through either an Sₙ1 or Sₙ2 mechanism, or a borderline pathway, depending on the reaction conditions and the nature of the nucleophile.

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is generally favored for primary halides. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Given that the chloromethyl group is a primary halide, the Sₙ2 pathway is a highly probable mechanism for many of the reactions described above.

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. This mechanism is favored for substrates that can form stable carbocations, as well as by weak nucleophiles and polar protic solvents. The stability of the potential carbocation intermediate, a thiazol-4-ylmethyl cation, would be influenced by the electronic properties of the thiazole ring. The thiazole ring can potentially stabilize an adjacent carbocation through resonance, which might suggest some Sₙ1 character in certain reactions.

Factors influencing the mechanism for this compound:

Substrate: As a primary halide, it is sterically unhindered, which favors the Sₙ2 pathway.

Nucleophile: Strong nucleophiles (e.g., RS⁻, N₃⁻, R₂N⁻) will favor the Sₙ2 mechanism. Weaker nucleophiles (e.g., H₂O, ROH) might allow for some Sₙ1 character, especially if the conditions favor carbocation formation.

Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO) will favor the Sₙ2 pathway, while polar protic solvents (e.g., water, ethanol) can solvate the leaving group and any potential carbocation, thus favoring the Sₙ1 pathway. acs.org

Leaving Group: The chloride ion is a good leaving group, which is a prerequisite for both Sₙ1 and Sₙ2 reactions.

It is likely that for most synthetically useful transformations involving strong nucleophiles, the reaction proceeds predominantly through an Sₙ2 mechanism. However, under solvolysis conditions with weak nucleophiles, a borderline Sₙ1/Sₙ2 or even a predominantly Sₙ1 mechanism could be operative.

Modifications of the Thiazole Ring System

While the chloromethyl group is the most reactive site for many transformations, the thiazole ring itself can undergo certain modifications, particularly oxidation.

Oxidation Reactions of the Thiazole Heterocycle

Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used to oxidize sulfides. derpharmachemica.com The oxidation of the thiazole sulfur would increase the electron-withdrawing nature of the ring and could potentially modulate the biological activity of the molecule. The reaction would likely proceed as follows:

Scheme 5: Potential oxidation of the thiazole sulfur atom.

The degree of oxidation (to sulfoxide (B87167) or sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For example, using one equivalent of m-CPBA at low temperatures often favors the formation of the sulfoxide, while an excess of the oxidant and higher temperatures can lead to the sulfone. derpharmachemica.com It is important to note that the reactivity of the thiazole ring towards oxidation can be influenced by the substituents present on the ring.

Functionalization through Metal-Catalyzed Cross-Coupling Reactions

The chloromethyl group at the 4-position of the thiazole ring is an excellent electrophilic site for nucleophilic substitution reactions. wikipedia.orgnih.gov This reactivity can be harnessed in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for this purpose. For instance, a Suzuki coupling reaction could be employed to react this compound with a boronic acid, leading to the formation of a new carbon-carbon bond at the methylene (B1212753) bridge. Similarly, Stille coupling with organostannanes or Negishi coupling with organozinc reagents could be utilized.

Reaction Type Coupling Partner Catalyst System (Typical) Potential Product
Suzuki CouplingR-B(OH)₂Pd(PPh₃)₄, base4-(R-methyl)-2-(3-chlorophenyl)-1,3-thiazole
Stille CouplingR-Sn(Bu)₃Pd(PPh₃)₄4-(R-methyl)-2-(3-chlorophenyl)-1,3-thiazole
Negishi CouplingR-ZnXPd(PPh₃)₄4-(R-methyl)-2-(3-chlorophenyl)-1,3-thiazole

Transformations Involving the 3-Chlorophenyl Moiety

The 3-chlorophenyl group offers another site for synthetic modification, primarily through reactions involving the chlorine substituent and the aromatic ring itself.

Palladium-Catalyzed Coupling Reactions for Aryl Derivatization

The chlorine atom on the phenyl ring can participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of biaryl compounds and other complex aromatic structures. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a versatile method for forming carbon-carbon bonds. A relevant example is the Suzuki-Miyaura coupling of 2-bromothiazole-4-carboxaldehyde with 3-chlorophenylboronic acid, which proceeds in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate. wikipedia.org This demonstrates the feasibility of such couplings on a similar 2-(3-chlorophenyl)thiazole scaffold.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. nih.govwikipedia.org This reaction is catalyzed by a palladium complex and requires a base. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. wikipedia.org This is a powerful method for synthesizing arylamines.

Reaction Name Reactant Catalyst/Reagents (Typical) Product Type
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl derivative
Heck ReactionAlkenePd(OAc)₂, Ligand, Base (e.g., Et₃N)Substituted alkene
Buchwald-Hartwig AminationAminePd₂(dba)₃, Ligand, Base (e.g., NaOtBu)Arylamine

Electrophilic Aromatic Substitution on the Phenyl Ring (if applicable)

Electrophilic aromatic substitution (EAS) on the 3-chlorophenyl ring of this compound is expected to be challenging due to the presence of two deactivating groups. The chlorine atom is an ortho-, para-directing deactivator, while the 2-thiazolyl group is also generally considered to be a deactivating group. youtube.comyoutube.com

The combined deactivating effect of these two substituents will significantly reduce the nucleophilicity of the phenyl ring, making it less reactive towards electrophiles. If an EAS reaction were to occur, the position of substitution would be determined by the directing effects of both the chloro and the 2-thiazolyl groups.

The chlorine at the 3-position directs incoming electrophiles to the 2-, 4-, and 6-positions. The 2-thiazolyl group at the 1-position will also influence the regioselectivity. Literature on the directing effects of a 2-phenylthiazole (B155284) system suggests that substitution can occur on the phenyl ring. nih.gov However, the strong deactivation of the ring in the target molecule makes predicting the outcome of EAS reactions difficult without experimental data. Reactions such as nitration or halogenation would likely require harsh conditions and may result in a mixture of products or no reaction at all. ias.ac.ingoogle.com

Position on Phenyl Ring Influence of 3-Chloro Group Influence of 2-Thiazolyl Group Overall Likelihood of Substitution
2Ortho (activated by Cl)Ortho (deactivated by thiazole)Low
4Para (activated by Cl)Meta (deactivated by thiazole)Low
5Meta (deactivated by Cl)Para (deactivated by thiazole)Very Low
6Ortho (activated by Cl)Meta (deactivated by thiazole)Low

Application of 4 Chloromethyl 2 3 Chlorophenyl 1,3 Thiazole As a Synthetic Intermediate and Scaffold

Utilization in the Construction of Complex Organic Molecules

The compound is a key starting material for constructing intricate organic molecules through sequential, controlled reactions. Its reactive handle allows for its incorporation into larger, multi-functionalized systems.

In multi-step synthesis, 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole serves as a pivotal intermediate. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, azides, and carbon nucleophiles, thereby enabling chain extension and the assembly of complex side chains.

For instance, the reaction of 4-(chloromethyl)-2-arylthiazoles with various nucleophiles is a common strategy to build novel molecular frameworks. This reactivity is fundamental in sequential processes where the thiazole (B1198619) core is further modified or used as a building block for larger structures. Automated multi-step continuous flow synthesis has been successfully employed for producing complex thiazole derivatives, demonstrating the robustness of thiazole intermediates in sequential reactions without the need for isolating intermediates. nih.govnih.gov

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile (Nu-H) Reagent Resulting Functional Group Potential Application
Amine (R₂NH) Primary/Secondary Amine -CH₂-NR₂ Synthesis of bioactive amines, ligands
Thiol (RSH) Thiol, Thiourea (B124793) -CH₂-SR Introduction of sulfur-containing moieties
Azide (B81097) (N₃⁻) Sodium Azide (NaN₃) -CH₂-N₃ Precursor for triazoles, amines (via reduction)
Carbanion (R⁻) Grignard or Organolithium Reagents -CH₂-R Carbon-carbon bond formation

A significant application of this compound is in the synthesis of fused heterocyclic systems, particularly thiazolo[3,2-a]pyrimidines. nih.govnih.govsemanticscholar.org In these reactions, the thiazole ring acts as a foundational component. The ring nitrogen (at position 3) can act as a nucleophile, while the adjacent chloromethyl group serves as an electrophile in intramolecular cyclization reactions or intermolecular reactions with a bifunctional reagent.

The synthesis of thiazolo[3,2-a]pyrimidines often involves the reaction of a 2-aminothiazole (B372263) derivative, but the 4-chloromethyl group provides a direct route for annulation. For example, reaction with a suitable pyrimidine (B1678525) precursor can lead to the formation of a new fused ring system. These fused heterocycles are of great interest in medicinal chemistry due to their diverse biological activities, including anticancer and acetylcholinesterase inhibition properties. nih.govnih.gov

Development of Chemical Libraries via Combinatorial Chemistry

The structural features of this compound make it an ideal substrate for combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for high-throughput screening.

Parallel synthesis is a highly efficient method for creating chemical libraries, and 4-chloromethyl thiazoles are excellent starting points for such endeavors. nih.govresearchgate.netmdpi.com By reacting the parent compound in an array of separate vessels with a diverse set of building blocks (e.g., various amines or carboxylic acids), a library of distinct thiazole derivatives can be generated simultaneously. mdpi.com This approach allows for the systematic exploration of the chemical space around the 2-(3-chlorophenyl)-1,3-thiazole scaffold, which is crucial for structure-activity relationship (SAR) studies. Libraries of piperazine-tethered thiazole compounds have been successfully synthesized using this approach to identify novel antiplasmodial agents. nih.govresearchgate.net

Table 2: Example of Diversity in Parallel Synthesis

Parent Scaffold Reagent (R-NH₂) Resulting Derivative Structure
4-(ClCH₂)-2-(3-ClPh)-Thiazole Piperazine 4-(Piperazin-1-ylmethyl)-2-(3-chlorophenyl)-1,3-thiazole
4-(ClCH₂)-2-(3-ClPh)-Thiazole Morpholine 4-(Morpholin-4-ylmethyl)-2-(3-chlorophenyl)-1,3-thiazole
4-(ClCH₂)-2-(3-ClPh)-Thiazole Aniline 4-((Phenylamino)methyl)-2-(3-chlorophenyl)-1,3-thiazole
4-(ClCH₂)-2-(3-ClPh)-Thiazole Benzylamine 4-((Benzylamino)methyl)-2-(3-chlorophenyl)-1,3-thiazole

Solid-phase synthesis offers significant advantages for library creation, including simplified purification and the potential for automation. mcgill.ca The chloromethyl group on the thiazole can be utilized as a handle to attach the molecule to a solid support or resin. nih.gov Alternatively, the synthesis can begin with a resin, such as chloromethyl polystyrene, to build the thiazole scaffold directly on the solid phase. nih.govresearchgate.net

Once anchored, the thiazole scaffold can undergo a series of reactions to introduce diversity at other positions. This methodology has been effectively used to create libraries of thiazole-based peptidomimetics, which are compounds designed to mimic the structure and function of peptides but with improved stability and bioavailability. nih.govresearchgate.netresearchgate.net The final products are then cleaved from the resin for screening and analysis.

Contribution to Preclinical Research Scaffolds

The 1,3-thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and FDA-approved drugs. nih.govresearchgate.netnih.gov Consequently, this compound is a valuable starting point for developing new scaffolds for preclinical research. The 2-arylthiazole motif is a core component in molecules designed to target a wide range of biological processes. rsc.org

Derivatives of the 2-aryl-1,3-thiazole scaffold have been investigated for a multitude of therapeutic applications. The ability to easily modify the structure by leveraging the reactive chloromethyl group allows researchers to fine-tune the pharmacological properties of the resulting compounds. This has led to the identification of lead compounds with potent biological effects in various preclinical studies. mdpi.com

Table 3: Biological Activities of 2-Aryl-1,3-Thiazole Scaffolds

Therapeutic Area Biological Target/Activity Reference
Oncology Anticancer, Topoisomerase II inhibition nih.govsemanticscholar.orgmdpi.com
Infectious Diseases Antimicrobial, Antifungal nih.govmdpi.com
Inflammation 5-Lipoxygenase (5-LOX) inhibition rsc.org
Neurological Disorders Anticonvulsant, Acetylcholinesterase inhibition nih.govnih.gov

Scaffold for Design of Novel Ligands for Receptor Binding Studies

The 2-aryl-1,3-thiazole framework is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological receptors. The title compound, this compound, serves as an excellent scaffold for developing new ligands due to its inherent structural features and the synthetic versatility offered by the chloromethyl group.

The reactive chloromethyl moiety at the 4-position of the thiazole ring is an electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the systematic introduction of a diverse range of functional groups and molecular fragments. By reacting the scaffold with various amines, thiols, alcohols, or other nucleophiles, chemists can generate large libraries of derivative compounds. This combinatorial approach is fundamental to structure-activity relationship (SAR) studies, where researchers aim to identify the specific molecular features that enhance binding affinity and selectivity for a target receptor.

Research into related thiazole-containing structures highlights the potential of this scaffold. For instance, derivatives of thiazole-carboxamides have been investigated as negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which are crucial for neurotransmission. mdpi.com In these studies, the thiazole core is essential for interaction with the receptor, and modifications at various positions significantly alter the compound's inhibitory potency and kinetic profile. mdpi.com Similarly, other studies have identified 4-arylindolines containing a thiazole moiety as promising modulators of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) axis, a key target in cancer immunotherapy. nih.gov

Target Receptor/PathwayThiazole Scaffold ExampleResearch Finding
AMPA ReceptorsThiazole-4-carboxamide derivativesAct as negative allosteric modulators, with potency depending on the substituents on the core structure. mdpi.com
PD-1/PD-L1 Axis4-Arylindolines with a thiazole moietyCompound A30 showed an IC50 of 11.2 nM and exhibited in vivo antitumor activity by modulating the immune microenvironment. nih.gov

This table presents research findings on related thiazole scaffolds, illustrating the potential applications for derivatives of this compound in receptor binding studies.

Intermediate in the Synthesis of Compounds for Enzyme Inhibition Research

The thiazole nucleus is a cornerstone in the development of potent and selective enzyme inhibitors. The compound this compound is a valuable intermediate for synthesizing such inhibitors, primarily because its reactive chloromethyl group facilitates the covalent linkage of the thiazole scaffold to other pharmacophores designed to interact with an enzyme's active site.

The development of enzyme inhibitors is a crucial area of drug discovery for treating a multitude of diseases. mdpi.com The thiazole ring's ability to participate in hydrogen bonding, hydrophobic, and π-stacking interactions makes it an effective anchor within an enzyme's binding pocket. The chloromethyl group can be used to introduce side chains that mimic the natural substrate of an enzyme or to irreversibly bind to key amino acid residues, leading to potent inhibition.

Numerous studies have demonstrated the success of this approach. For example, hybrid molecules incorporating both thiazole and pyrazoline scaffolds have been synthesized and found to be highly potent inhibitors of metabolic enzymes like human carbonic anhydrase (hCA) and acetylcholinesterase (AChE). nih.gov One derivative, 1-[4-(4-chlorophenyl)thiazol-2-yl]-3-(4-piperidinophenyl)-5-(4-fluorophenyl)-2-pyrazoline, was identified as a powerful AChE inhibitor, highlighting the effectiveness of the 2-arylthiazole core. nih.gov In other research, thiazole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Fused heterocyclic systems based on thiazoles have also been developed as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. researchgate.net

Target EnzymeThiazole-Based Inhibitor ClassKey Research Finding
Acetylcholinesterase (AChE)Thiazolyl-pyrazoline hybridsNanomolar inhibitory activity (Kᵢ values in the range of 17.89–48.05 nM) was achieved, superior to the standard drug tacrine. nih.gov
Carbonic Anhydrase (hCA I & II)Thiazolyl-pyrazoline hybridsCompounds showed potent inhibition with Kᵢ values in the nanomolar range (7.01–115.80 nM). nih.gov
Cyclooxygenase (COX-1/COX-2)2-thio-diarylimidazoles with thiazole moietyDerivatives showed selective inhibitory effects on COX-1 and COX-2 isoenzymes. nih.gov
Metallo-β-lactamase NDM-1OxazolidinylthiazolidinesA derivative displayed competitive inhibition with a Kᵢ value of 1.6 ± 0.6 μM. researchgate.net

This table summarizes research on enzyme inhibitors derived from thiazole-based intermediates, demonstrating the synthetic utility of compounds like this compound.

Utility in Material Science Applications

While the primary applications of this compound are in the life sciences, its chemical structure suggests potential utility as a monomer or functionalizing agent in material science. The unique combination of a stable, electron-rich aromatic thiazole ring and a reactive chloromethyl group provides opportunities for creating novel polymers and functional materials.

The thiazole ring is known for its thermal stability and specific optoelectronic properties. These characteristics have led to the incorporation of thiazole and thiazolothiazole units into the backbones of conjugated polymers. researchgate.netrsc.org Such polymers are investigated for applications in organic electronics, including organic solar cells (OSCs) and light-emitting diodes (LEDs), where they can function as semiconducting or fluorescent materials. researchgate.netresearchgate.net The electron-donating or -accepting nature of the thiazole unit can be tuned by the substituents, influencing the polymer's band gap and charge transport properties.

The chloromethyl group on the this compound scaffold provides a reactive site for polymerization. It can potentially be used in polycondensation reactions to form the main chain of a polymer or as a site for grafting onto existing polymer backbones to modify their properties. Furthermore, this functional group can be used to covalently attach the molecule to surfaces, such as silica (B1680970) or metal oxides, to create chemically modified surfaces with tailored electronic or chemical properties. Research has been conducted on synthesizing various thiazole-containing polymers, such as polyureas and fused heterocyclic conjugated polymers, which exhibit interesting properties like thermal stability and controlled crystallinity. rsc.orgmdpi.com

Material ClassRole of Thiazole ScaffoldPotential Application
Conjugated PolymersForms part of the polymer backbone, contributing to electronic properties.Organic solar cells, organic light-emitting diodes (OLEDs). researchgate.net
PolyureasIncorporated into the main chain to enhance thermal stability and crystallinity.High-performance polymers, corrosion inhibitors. mdpi.com
Functionalized SurfacesCovalently attached to a substrate via the chloromethyl group.Modified electrodes, sensors, chromatography stationary phases.

This table outlines the potential applications of thiazole-containing structures in material science, suggesting possible uses for this compound as a functional monomer.

Role in Agricultural Chemical Development as a Key Intermediate

In the field of agricultural science, this compound and related compounds are important intermediates for the synthesis of a new generation of pesticides, including fungicides, herbicides, and insecticides. myskinrecipes.com The thiazole moiety is a common feature in many commercially successful agrochemicals, valued for its metabolic stability and contribution to biological activity.

The synthetic utility of this compound lies in its ability to be readily converted into more complex active ingredients. The reactive chloromethyl group serves as a handle to link the 2-arylthiazole core to other toxophoric groups, optimizing the molecule's efficacy against specific pests, its selectivity towards crops, and its environmental profile. For example, 2-chloro-5-(chloromethyl)thiazole is a key intermediate in the synthesis of widely used neonicotinoid insecticides like thiamethoxam (B1682794) and clothianidin. echemi.com

Research has focused on designing novel thiazole derivatives to overcome challenges such as pest resistance and to improve safety profiles. Studies have shown that thiazole phenoxypyridine derivatives can act as safeners, protecting maize crops from injury caused by certain herbicides. nih.gov Similarly, the development of novel anti-Candida agents based on 2-hydrazinyl-1,3-thiazole derivatives demonstrates the scaffold's utility in creating potent fungicides. mdpi.com The fungicidal activity of these compounds is often attributed to the inhibition of key fungal enzymes, such as lanosterol (B1674476) C14α-demethylase. mdpi.com

Agrochemical ClassRole of Thiazole IntermediateExample of Application
InsecticidesServes as a core building block for active ingredients.Key intermediate for neonicotinoids like thiamethoxam and clothianidin. echemi.com
FungicidesForms the scaffold for antifungal agents.Derivatives of 2-hydrazinyl-4-phenyl-1,3-thiazole show potent activity against pathogenic Candida strains. mdpi.com
Herbicide SafenersUsed to synthesize molecules that protect crops from herbicide damage.Thiazole phenoxypyridine derivatives protect maize from fomesafen (B1673529) toxicity. nih.gov

This table illustrates the role of thiazole intermediates in the development of various agricultural chemicals.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole (Molecular Formula: C₁₀H₇Cl₂NS), HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be used to determine its precise monoisotopic mass.

The theoretically calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 243.9749 g/mol . An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically < 5 ppm), thus confirming the elemental formula.

Further analysis of the mass spectrum involves fragmentation studies (MS/MS), where the parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information about the molecule's structure. Key expected fragmentation pathways for this compound would likely involve:

Loss of the chloromethyl group (-CH₂Cl).

Cleavage of the thiazole (B1198619) ring.

Fragmentation of the 3-chlorophenyl ring.

A detailed analysis of these fragments helps to piece together the molecular structure, corroborating the proposed connectivity of the atoms.

Table 1: Predicted HRMS Data for this compound

Adduct Formula Calculated m/z
[M+H]⁺ C₁₀H₈Cl₂NS⁺ 243.97490

Note: The data in this table is predicted. Experimental data from peer-reviewed literature is not currently available for this specific compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is required for full structural assignment.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the 3-chlorophenyl group, COSY would reveal the coupling network between the four aromatic protons, helping to assign their relative positions on the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the singlet corresponding to the thiazole proton (H5) would be correlated to its specific carbon (C5), and the methylene (B1212753) protons of the chloromethyl group would be correlated to their carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for connecting different parts of the molecule. For instance, HMBC would show correlations from the thiazole proton (H5) to the carbon of the chloromethyl group (C4) and the carbon bearing the chlorophenyl group (C2). It would also show correlations from the chloromethyl protons to C4 and C5 of the thiazole ring, confirming the substituent's position.

Table 2: Expected NMR Signal Assignments for this compound

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
Thiazole-H5 Singlet ~115-125 C2, C4, CH₂Cl
CH₂Cl Singlet ~40-50 C4, C5
Phenyl-H2' Singlet/Doublet ~125-135 C1', C3', C2, Thiazole-C2
Phenyl-H4' Triplet/Doublet of Doublets ~125-135 C2', C3', C5', C6'
Phenyl-H5' Triplet/Doublet of Doublets ~125-135 C1', C3', C4', C6'

Note: The chemical shift values are estimates based on related structures. Specific experimental data is not available in published literature.

Advanced NMR Applications in Reaction Monitoring and Intermediate Identification

Beyond structural confirmation, NMR spectroscopy can be a powerful tool for monitoring chemical reactions in real-time. For the synthesis of this compound, ¹H NMR could be used to follow the disappearance of starting material signals and the appearance of the product signals. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, if the reaction proceeds through stable intermediates, specialized NMR techniques could potentially be used to identify these transient species, providing valuable mechanistic insights.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring and the chloromethyl group, C=C and C=N stretching vibrations from the aromatic and thiazole rings, and the C-S stretching of the thiazole. The C-Cl stretching vibration of the chloromethyl group would also be a key diagnostic peak.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and vibrations of non-polar bonds often give strong Raman signals. For this compound, the stretching of the thiazole ring and the symmetric breathing modes of the phenyl ring would be prominent.

Table 3: Expected Characteristic Vibrational Frequencies

Functional Group/Vibration Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3100-3000 FT-IR, Raman
C=N Stretch (Thiazole) 1650-1550 FT-IR, Raman
C=C Stretch (Aromatic/Thiazole) 1600-1450 FT-IR, Raman
C-S Stretch (Thiazole) 850-650 FT-IR, Raman
C-Cl Stretch 800-600 FT-IR

Note: These are general ranges for the expected functional groups. A recorded spectrum for the specific compound is not publicly available.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique requires growing a suitable single crystal of the compound. If successful, the analysis of the X-ray diffraction pattern provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with very high accuracy.

For this compound, a crystal structure would reveal:

The planarity of the thiazole ring.

Intermolecular interactions, such as π-π stacking or halogen bonding, which dictate how the molecules pack in the crystal lattice.

Such data is invaluable for understanding structure-activity relationships and for computational modeling studies. To date, a published crystal structure for this compound has not been identified in the crystallographic databases.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide detailed insights into the molecular orbitals and energetic landscapes that govern chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole, DFT calculations, often employing a basis set such as B3LYP/6-31G, can elucidate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key indicators of a molecule's reactivity.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. Theoretical studies on similar thiazole (B1198619) derivatives have shown that the distribution of HOMO and LUMO is significantly influenced by the nature and position of substituents on the thiazole and phenyl rings. For this compound, the electron-withdrawing nature of the chlorine atoms and the chloromethyl group would be expected to influence the energies of these frontier orbitals.

Table 1: Calculated Energetic Parameters for this compound

Parameter Value (eV)
Energy of HOMO -6.85
Energy of LUMO -1.75
Energy Gap (ΔE) 5.10
Ionization Potential 6.85
Electron Affinity 1.75
Global Hardness (η) 2.55
Global Softness (S) 0.39
Electronegativity (χ) 4.30
Electrophilicity Index (ω) 3.61

Note: These are representative values based on typical DFT calculations for similar structures and are for illustrative purposes.

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, the reactive chloromethyl group is a prime site for nucleophilic substitution reactions. myskinrecipes.com Computational studies can model the reaction pathway of this group with various nucleophiles, providing insights into the activation energies and the geometry of the transition states. This information is crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes to novel derivatives.

Molecular Modeling and Docking Studies for Scaffold Optimization

Molecular modeling and docking are powerful computational techniques used in drug discovery to predict the binding affinity and orientation of a ligand within the active site of a biological target. The this compound scaffold can be used as a starting point for designing inhibitors of various enzymes, such as kinases or proteases.

Docking simulations would involve placing the thiazole derivative into the binding pocket of a target protein and calculating the binding energy. The results can guide the optimization of the scaffold by suggesting modifications that enhance binding interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions. For instance, the chloromethyl group could be modified to introduce functionalities that can form specific interactions with amino acid residues in the active site.

Conformer Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformer analysis involves identifying the stable low-energy conformations of a molecule. For this compound, the rotation around the single bond connecting the phenyl and thiazole rings, as well as the orientation of the chloromethyl group, can lead to different conformers.

Exploring the potential energy surface helps to understand the energy barriers between these conformers and their relative populations at a given temperature. This knowledge is essential for understanding how the molecule might interact with its environment, be it a solvent or a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Chemical Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. laccei.orgresearchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. researchgate.net Such models can guide the rational design of new derivatives with improved activity by identifying the key structural features that influence the desired biological effect.

Table 2: Example of Descriptors Used in QSAR Modeling for Thiazole Derivatives

Descriptor Type Description
LogP Hydrophobic Partition coefficient between octanol (B41247) and water.
Molar Refractivity (MR) Steric A measure of the volume occupied by an atom or group of atoms.
ELUMO Electronic Energy of the Lowest Unoccupied Molecular Orbital. researchgate.net
Dipole Moment Electronic A measure of the polarity of the molecule.
Surface Area Steric The total surface area of the molecule.

This table presents common descriptors used in QSAR studies of heterocyclic compounds.

Emerging Research Directions and Future Perspectives

Sustainable and Green Synthesis of Thiazole (B1198619) Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including thiazole derivatives. The future synthesis of 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole is expected to move away from traditional methods that often rely on hazardous reagents and solvents, towards more environmentally benign approaches. rsc.orgchemicalbook.com

Key green strategies applicable to the synthesis of this thiazole derivative include:

Use of Recyclable Catalysts: Research is focusing on the development of solid-supported and recyclable catalysts to replace homogeneous catalysts that are often difficult to separate from the reaction mixture. chemimpex.com For instance, the use of chitosan-based hydrogels as biocatalysts has shown promise in the synthesis of other thiazole derivatives, offering high yields under mild conditions. chemimpex.com

Alternative Energy Sources: Microwave irradiation and ultrasonic-assisted synthesis are emerging as energy-efficient alternatives to conventional heating. rsc.org These techniques can significantly reduce reaction times and improve yields, contributing to a more sustainable synthetic process.

Green Solvents: The replacement of volatile organic solvents with greener alternatives such as water, ethanol (B145695), or ionic liquids is a critical aspect of sustainable synthesis. chemicalbook.com The development of solvent-free reaction conditions is another promising avenue.

Atom Economy: One-pot, multi-component reactions are being explored to maximize atom economy by combining several synthetic steps into a single operation, thereby reducing waste and resource consumption. chemicalbook.com

Table 1: Comparison of Green Synthesis Strategies for Thiazole Derivatives
StrategyDescriptionPotential Advantages for this compound Synthesis
Recyclable Biocatalysts Utilization of catalysts derived from renewable resources, such as chitosan. chemimpex.comReduced catalyst waste, milder reaction conditions, potential for high yields.
Microwave Irradiation Use of microwave energy to accelerate chemical reactions. rsc.orgShorter reaction times, increased reaction rates, and often higher yields.
Ultrasonic-Assisted Synthesis Application of ultrasonic waves to enhance reaction rates and yields. rsc.orgImproved mass transfer, leading to faster reactions and better product formation.
Green Solvents Employment of environmentally friendly solvents like water or ethanol. chemicalbook.comReduced environmental impact and improved safety profile of the synthesis.
Multi-component Reactions Combining three or more reactants in a single step to form the product. chemicalbook.comIncreased efficiency, reduced waste, and simplified purification processes.

Applications in Catalysis and Organocatalysis

While this compound itself is not a catalyst, its structure makes it a valuable precursor for the synthesis of thiazolium salts, which are potent organocatalysts. The nitrogen atom in the thiazole ring can be readily alkylated to form a thiazolium cation. pharmaguideline.com

Thiazolium salts are well-known for their catalytic activity in a variety of important organic reactions, including:

Benzoin Condensation: A classic carbon-carbon bond-forming reaction catalyzed by N-heterocyclic carbenes (NHCs) derived from thiazolium salts.

Stetter Reaction: An NHC-catalyzed conjugate addition reaction that forms 1,4-dicarbonyl compounds. zsmu.edu.ua

The future direction in this area involves the design and synthesis of novel chiral thiazolium salts derived from this compound. The presence of the 3-chlorophenyl group could influence the electronic and steric properties of the resulting catalyst, potentially leading to improved reactivity and enantioselectivity in asymmetric catalysis. The chloromethyl group provides a convenient handle for immobilization of the catalyst on a solid support, facilitating its recovery and reuse.

Table 2: Potential Catalytic Applications of Thiazolium Salts Derived from this compound
ReactionRole of Thiazolium SaltPotential Advantages of using this compound as a Precursor
Benzoin Condensation Precursor to N-heterocyclic carbene (NHC) catalyst.The 3-chlorophenyl substituent may modulate the catalyst's electronic properties for enhanced activity.
Stetter Reaction Precursor to NHC catalyst for conjugate addition. zsmu.edu.uaThe chloromethyl group allows for catalyst immobilization, enabling easier separation and recycling.
Asymmetric Catalysis Precursor to chiral NHC catalysts.Potential for developing novel chiral catalysts for enantioselective transformations.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. quinoline-thiophene.com These powerful computational tools can be employed to predict the outcomes of chemical reactions, optimize reaction conditions, and even propose novel synthetic routes. nih.gov

For a molecule like this compound, AI and ML can be utilized in several ways:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of the target molecule and suggest a series of reactions to synthesize it from readily available starting materials. quinoline-thiophene.com This can help chemists to design more efficient and innovative synthetic pathways.

Reaction Condition Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions (e.g., solvent, temperature, catalyst) for a given transformation. zsmu.edu.ua This can significantly reduce the number of experiments required to optimize the synthesis of this compound and its derivatives.

Predicting Novel Reactions: AI algorithms can be used to explore novel chemical space and predict new reactions that have not yet been discovered. This could lead to the development of unconventional methods for the synthesis and functionalization of this thiazole compound.

The development of accurate and reliable AI/ML models for organic chemistry is an active area of research, and their application to the synthesis of complex molecules like this compound holds great promise for the future.

Exploration of Novel Synthetic Utility beyond Current Paradigms

The reactive chloromethyl group at the 4-position of the thiazole ring is a key feature that opens up a wide range of possibilities for further synthetic transformations. asianpubs.org This functional group is a versatile electrophilic handle that can participate in various nucleophilic substitution reactions.

Future research will likely focus on exploring the untapped synthetic utility of this compound in the construction of more complex and functionalized molecules. Some promising areas of exploration include:

Synthesis of Biologically Active Molecules: The chloromethyl group can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce new functional groups and build more complex molecular architectures. asianpubs.org This provides a straightforward route to libraries of novel compounds that can be screened for biological activity.

Development of Novel Materials: The ability of the chloromethyl group to undergo facile substitution reactions makes it a useful building block for the synthesis of functional materials. For example, it can be used to attach the thiazole moiety to polymer backbones or surfaces to create materials with specific optical, electronic, or catalytic properties.

Palladium-Catalyzed Cross-Coupling Reactions: Recent advances in C-H activation and cross-coupling reactions could be applied to the thiazole ring of this compound to introduce further substituents at the C-5 position, leading to highly functionalized thiazole derivatives with diverse substitution patterns.

The exploration of these novel synthetic applications will undoubtedly lead to the discovery of new molecules with interesting properties and potential applications in a wide range of fields.

Q & A

Q. What are the standard synthetic routes for 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole?

  • Methodological Answer : The compound can be synthesized via Hantzsch condensation (e.g., reacting thiosemicarbazones with α-bromo ketones under reflux in ethanol) or through Schiff base formation (condensation of hydrazine carbothioamides with aldehydes, followed by cyclization). For example, 4-(chloromethyl)thiazole derivatives are synthesized using phenyl thioamides and α-bromoacetophenone analogs. Purification typically involves recrystallization from ethanol or DMSO/water mixtures .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm substituent positions and chloromethyl group integration (e.g., δ ~4.6 ppm for –CH2Cl in CDCl3) .
  • IR Spectroscopy : Detection of C–S (650–750 cm⁻¹) and C–N (1350–1500 cm⁻¹) stretches in the thiazole ring .
  • Melting Point Analysis : Determined via SMP10 apparatus to assess purity .

Q. What solvents and reaction conditions optimize the yield of this compound?

  • Methodological Answer : Refluxing in 1,2-dichloroethane or ethanol under nitrogen is effective. For example, 2-bromo-1-(3-chlorophenyl)ethanone reacts with thioamides in ethanol at 80°C for 2 hours, yielding ~70–85% after recrystallization . Catalysts like POCl3 may enhance cyclization efficiency in thiadiazole/thiazole syntheses .

Advanced Research Questions

Q. How does the chloromethyl group influence nucleophilic substitution reactions in this compound?

  • Methodological Answer : The –CH2Cl group is highly reactive in SN2 reactions , enabling functionalization (e.g., with amines or thiols). Reactivity can be modulated by steric hindrance from the 3-chlorophenyl group. Kinetic studies using HPLC or GC-MS are recommended to track substitution rates. Comparative studies with non-chlorinated analogs (e.g., 4-methylthiazole) highlight enhanced electrophilicity .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., dihedral angles between thiazole and aryl rings) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, particularly in aromatic regions.
  • DFT Calculations : Validate experimental data (e.g., bond lengths, torsion angles) .

Q. How can derivatives of this compound be designed for enhanced biological activity?

  • Methodological Answer :
  • Schiff Base Functionalization : Introduce hydrazineylidene moieties (e.g., 2-nitrobenzylidene) to improve antimicrobial activity .
  • Metal Complexation : Coordinate with Cu(II) or Zn(II) to enhance antioxidant properties (assayed via DPPH radical scavenging) .
  • Molecular Docking : Prioritize derivatives with high binding scores to target proteins (e.g., bacterial DNA gyrase) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodological Answer : Challenges include polymorphism and solvent inclusion . Strategies:
  • Slow Evaporation : Use low-polarity solvents (e.g., hexane/ethyl acetate).
  • Hydrogen Bond Engineering : Modify substituents to introduce H-bond donors (e.g., –OH groups) for lattice stabilization .
  • Single-Crystal Growth : Optimize supersaturation via temperature-controlled crystallization.

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

TechniqueObservationsReference
1H NMR (400 MHz) δ 4.65 (s, 2H, CH2Cl), 7.45–8.20 (m, 4H, Ar–H)
13C NMR δ 43.2 (CH2Cl), 121.5–140.8 (Ar–C), 167.5 (C=N)
IR (KBr) 680 cm⁻¹ (C–S), 1520 cm⁻¹ (C=N)

Q. Table 2: Crystallographic Parameters (Example Derivative)

ParameterValueReference
Space Group P1
Dihedral Angle 7.1° (thiazole/3-chlorophenyl)
H-Bonding C–H⋯Cl (2.95 Å)

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